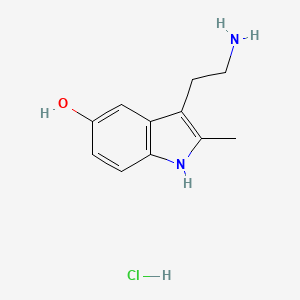

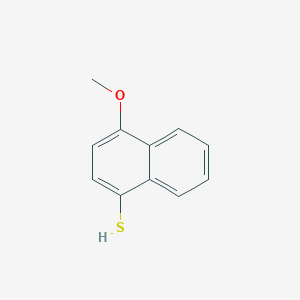

![molecular formula C15H15Cl3N2O2 B2788632 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide CAS No. 324069-38-7](/img/structure/B2788632.png)

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide, also known as BTFA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications.

Aplicaciones Científicas De Investigación

Neuropharmacology and Neurodegenerative Disorders

Dibenzylamines, including our compound of interest, exhibit high neuropharmacological potential. Researchers have explored their use in treating neurodegenerative disorders, such as Alzheimer’s disease . These molecules can interfere with natural neurotransmission pathways, making them attractive candidates for drug development. Specifically, the N-methyl-dibenzylamine derivative has shown promise as an inhibitor of human AChE/BuChE (Acetylcholinesterase and Butylcholinesterase), which are enzymes associated with neurodegeneration .

Peptide Analog Synthesis

Aza-type Michael addition reactions involving β-amino carbonyl compounds (like our compound) are commonly used to synthesize peptide analogs. These derivatives serve as precursors for optically active amino acids, amino alcohols, diamines, and lactams .

Biosynthetic Pathways

Researchers have explored the possibility of engineering microbial enzymes to create biosynthetic pathways for N-benzyl cyclo-tertiary amines. While this work is ongoing, it highlights the potential for biologically derived production of similar compounds .

Organic Synthesis

The synthetic pathway for ®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine involves asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxylate, followed by hydrolysis and Barton decarboxylation. This general procedure can be adapted to synthesize a wide range of chiral amines .

Chiral Ligands

The cyclohexyl group in our compound replaces the methyl group found in the AChE-CAS core group. This modification results in a potential new ligand for acetylcholinesterase and butylcholinesterase, which are relevant in various biological processes .

Radical Decarboxylation

The characterization of ®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine includes techniques such as NMR spectroscopy (1H and 13C), high-resolution mass spectrometry, and infrared spectroscopy. These methods provide insights into its structure and properties .

Propiedades

IUPAC Name |

N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl3N2O2/c1-20(10-11-6-3-2-4-7-11)14(15(16,17)18)19-13(21)12-8-5-9-22-12/h2-9,14H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAILDZUHGRJLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329605 |

Source

|

| Record name | N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24780519 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide | |

CAS RN |

324069-38-7 |

Source

|

| Record name | N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2788549.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2788551.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2788555.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2788556.png)

![Methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate hydrochloride](/img/structure/B2788561.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2788566.png)

![2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine](/img/structure/B2788567.png)

![1-benzyl-N-(furan-2-ylmethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2788568.png)

![N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B2788570.png)